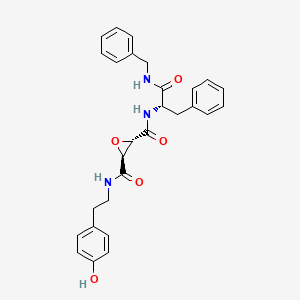

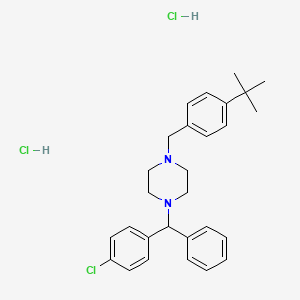

(2S,3S)-N2-((S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl)-N3-(4-hydroxyphenethyl)oxirane-2,3-dicarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

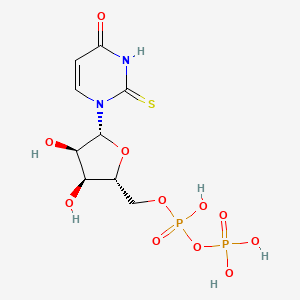

CAA0225 is a chemical compound recognized for its potent inhibitory effects on cathepsin L, a lysosomal cysteine proteaseCAA0225 is particularly noted for its ability to inhibit cathepsin L with high specificity, making it a valuable tool for studying autophagic proteolysis and other cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

CAA0225 is synthesized through a series of chemical reactions involving epoxysuccinyl peptides. The most potent inhibitor among the compounds tested was (2S,3S)-oxirane-2,3-dicarboxylic acid 2-[((S)-1-benzylcarbamoyl-2-phenyl-ethyl)-amide] 3-{[2-(4-hydroxy-phenyl)-ethyl]-amide}. This compound is prepared by reacting the appropriate starting materials under controlled conditions to yield the desired product .

Industrial Production Methods

While specific industrial production methods for CAA0225 are not extensively documented, the compound is typically prepared in research laboratories using standard organic synthesis techniques. The process involves the use of high-purity reagents and solvents to ensure the production of a compound with the desired chemical properties and biological activity .

Chemical Reactions Analysis

Types of Reactions

CAA0225 primarily undergoes inhibition reactions, where it interacts with cathepsin L to inhibit its enzymatic activity. This inhibition is highly specific, with minimal effects on other proteases such as cathepsin B .

Common Reagents and Conditions

The synthesis of CAA0225 involves the use of epoxysuccinyl peptides and other organic reagents. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired product is obtained .

Major Products Formed

The primary product formed from the synthesis of CAA0225 is the compound itself, which is characterized by its potent inhibitory effects on cathepsin L. This compound is then used in various scientific studies to explore its biological and chemical properties .

Scientific Research Applications

CAA0225 has a wide range of scientific research applications, particularly in the fields of biology and medicine. Some of the key applications include:

Autophagic Proteolysis: CAA0225 is used as a probe to study autophagic proteolysis, a process involving the degradation of cellular components within lysosomes.

Cardiac Function: Research has shown that CAA0225 can improve cardiac function in mice with reperfusion injury by inhibiting the release of cathepsin L.

Parasitic Infections: CAA0225 has been found to kill and eliminate Trypanosoma brucei parasites, indicating its potential use in treating parasitic infections.

Mechanism of Action

CAA0225 exerts its effects by inhibiting cathepsin L, a lysosomal cysteine protease involved in the degradation of cellular components. The compound binds to the active site of cathepsin L, preventing it from cleaving its substrates. This inhibition disrupts various cellular processes, including autophagy and protein degradation . Additionally, CAA0225 has been shown to normalize abnormal calcium handling in cardiomyocytes, further highlighting its potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

CA-074-OMe: A cathepsin B-specific inhibitor that also affects autophagy but with less specificity compared to CAA0225.

Uniqueness of CAA0225

CAA0225 stands out due to its high specificity for cathepsin L, making it a valuable tool for studying the role of this protease in various biological processes. Its ability to selectively inhibit cathepsin L without significantly affecting other proteases allows for more precise investigations into the functions and mechanisms of this enzyme .

Properties

Molecular Formula |

C28H29N3O5 |

|---|---|

Molecular Weight |

487.5 g/mol |

IUPAC Name |

(2S,3S)-2-N-[(2S)-1-(benzylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-[2-(4-hydroxyphenyl)ethyl]oxirane-2,3-dicarboxamide |

InChI |

InChI=1S/C28H29N3O5/c32-22-13-11-19(12-14-22)15-16-29-27(34)24-25(36-24)28(35)31-23(17-20-7-3-1-4-8-20)26(33)30-18-21-9-5-2-6-10-21/h1-14,23-25,32H,15-18H2,(H,29,34)(H,30,33)(H,31,35)/t23-,24-,25-/m0/s1 |

InChI Key |

ZMZQYVMNDRBKLO-SDHOMARFSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)NCC2=CC=CC=C2)NC(=O)[C@@H]3[C@H](O3)C(=O)NCCC4=CC=C(C=C4)O |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)NCC2=CC=CC=C2)NC(=O)C3C(O3)C(=O)NCCC4=CC=C(C=C4)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylic acid](/img/structure/B10774605.png)

![13-(4-methoxyphenyl)-10-thia-3,8,13,15-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1,6,8,14-tetraen-12-one](/img/structure/B10774613.png)

![Propan-2-yl 4-[3-cyano-5-(quinoxalin-6-yl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B10774619.png)

![(5R)-4-(cyclohexylmethyl)-1-[(2R)-1-[(2S)-2-[[(6S)-2,3-dioxo-6-propan-2-ylpiperazin-1-yl]methyl]pyrrolidin-1-yl]-3-naphthalen-2-ylpropan-2-yl]-5-[(4-hydroxyphenyl)methyl]piperazine-2,3-dione](/img/structure/B10774633.png)

![N-[(1R)-1-(N'-cyano-N,N'-dimethylhydrazinecarbonyl)-2-(2-methylpropanesulfonyl)ethyl]benzamide](/img/structure/B10774663.png)